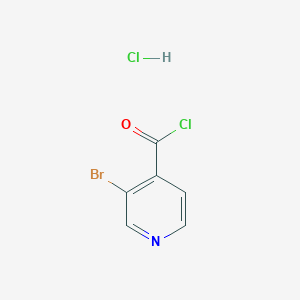
3-Bromopyridine-4-carbonyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromopyridine-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C6H3BrClNO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyridine-4-carbonyl chloride hydrochloride typically involves the bromination of pyridine derivatives followed by chlorination. One common method includes the bromination of 4-pyridinecarboxylic acid to form 3-bromo-4-pyridinecarboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Bromopyridine-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloride groups can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The compound can hydrolyze to form 3-bromo-4-pyridinecarboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products are biaryl compounds.
Hydrolysis: The major product is 3-bromo-4-pyridinecarboxylic acid.
科学研究应用
3-Bromopyridine-4-carbonyl chloride hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of biochemical probes and inhibitors.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 3-Bromopyridine-4-carbonyl chloride hydrochloride depends on its application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
- 3-Bromopyridine-4-carboxylic acid
- 4-Bromopyridine hydrochloride
- 3-Chloropyridine-4-carbonyl chloride
Uniqueness
3-Bromopyridine-4-carbonyl chloride hydrochloride is unique due to its dual functional groups (bromine and carbonyl chloride), which provide versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of compounds.
属性
IUPAC Name |
3-bromopyridine-4-carbonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO.ClH/c7-5-3-9-2-1-4(5)6(8)10;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYXESUWOIJMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
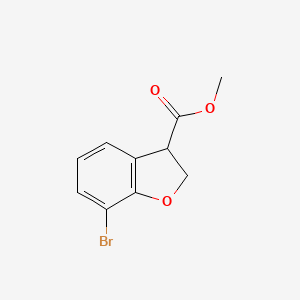
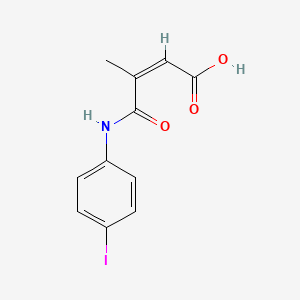
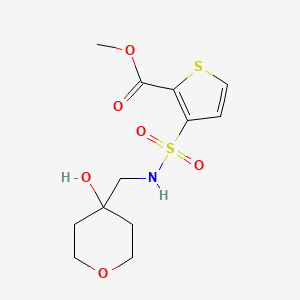
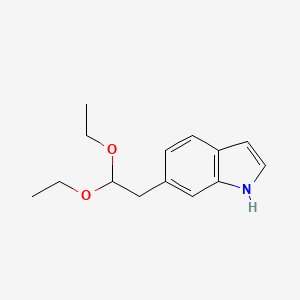
![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)
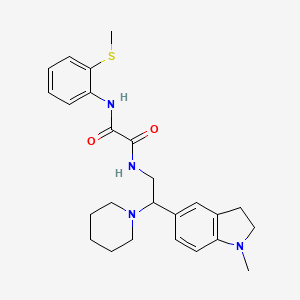
![3-Azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2797406.png)
![7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2797407.png)


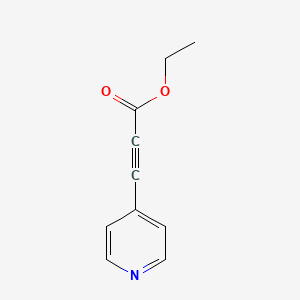

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile](/img/structure/B2797415.png)
![Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B2797416.png)
